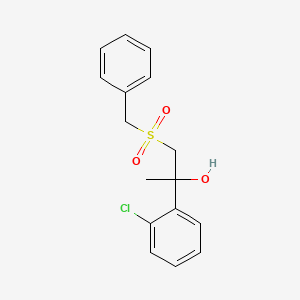

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

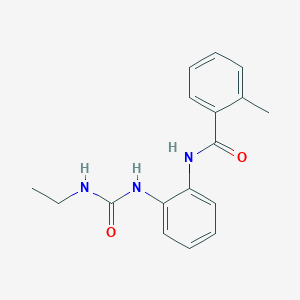

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, also known as BSPCP, is an organic compound that has found many uses in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of about 60°C. BSPCP is a versatile compound that can be used as a reactant in organic synthesis or as a catalyst. It is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Aplicaciones Científicas De Investigación

High Asymmetric Induction in Radical Reactions

A study by Ogura, Kayano, and Akazome (1997) highlighted the high 1,2-asymmetric induction achieved by the addition of a 1-hydroxy-1-methylethyl radical to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. This process, which involves radical addition to sulfones, could imply that compounds similar to "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" may serve as intermediates or reagents in stereoselective synthesis, offering pathways to produce chiral molecules with high selectivity (Ogura, Kayano, & Akazome, 1997).

Asymmetric Hydrogenation of Alpha-Hydroxy Ketones

The research conducted by Ohkuma et al. (2007) on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to achieve high enantioselectivity suggests potential applications of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in catalysis. Such compounds could be used either as substrates or as ligands in catalytic complexes to facilitate the selective synthesis of enantiomerically pure products (Ohkuma et al., 2007).

Chiral Separation Technologies

Carradori et al. (2018) investigated the chiral recognition capabilities of sulfone compounds on chiral stationary phases for chromatographic separations. This indicates that "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" could potentially be used in the development of new materials for chiral separation, aiding in the purification of enantiomers in pharmaceutical and chemical research (Carradori, Secci, Faggi, & Cirilli, 2018).

Fuel Cell Applications

A study by Matsumoto, Higashihara, and Ueda (2009) on the preparation of sulfonated poly(ether sulfone)s for fuel cell applications suggests that similar sulfone compounds might be relevant in the development of proton exchange membranes. These membranes are crucial for the efficiency and performance of fuel cells, pointing towards a potential application of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in energy technology (Matsumoto, Higashihara, & Ueda, 2009).

Propiedades

IUPAC Name |

1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHVAGLKFSCQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)

![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)